molecular formula C9H15NO B12622558 4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole CAS No. 918522-80-2

4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B12622558
CAS No.: 918522-80-2
M. Wt: 153.22 g/mol
InChI Key: XTMIFHYTHGPHRI-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole is a bicyclic oxazoline derivative synthesized during the development of Rolipram, a phosphodiesterase-4 inhibitor with anti-inflammatory properties . Its structure features a 4,5-dihydro-1,3-oxazole core with 4,4-dimethyl substituents and a 1-methylcyclopropyl group at the 2-position. Crystallographic studies reveal supramolecular chain formation via C–H···O, C–H···S, and C–H···π interactions, which stabilize its solid-state packing . This compound serves as a key intermediate in organic synthesis, particularly for bioactive molecules .

Properties

CAS No.

918522-80-2

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4,4-dimethyl-2-(1-methylcyclopropyl)-5H-1,3-oxazole

InChI

InChI=1S/C9H15NO/c1-8(2)6-11-7(10-8)9(3)4-5-9/h4-6H2,1-3H3

InChI Key

XTMIFHYTHGPHRI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2(CC2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl ketone with an amine and a suitable oxidizing agent to form the oxazole ring. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents into the oxazole ring .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit promising anticancer properties. Specifically, the compound has been evaluated for its ability to inhibit certain cancer cell lines. For instance:

  • Case Study : A derivative was tested against human cancer cell lines such as pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2). The results showed significant cytotoxic effects at micromolar concentrations, indicating potential for further development as an anticancer agent .

Neurological Disorders

The structural similarity of oxazoles to neurotransmitters suggests potential applications in treating neurological disorders. Research has explored their effects on neurotransmitter receptors:

  • Case Study : Compounds similar to 4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole demonstrated selective binding affinity to orexin and kappa opioid receptors. This interaction may provide new avenues for treating conditions such as narcolepsy and pain management .

Synthetic Methodologies

The synthesis of 4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole can be achieved through various methods that enhance yield and purity:

  • Microwave-Assisted Synthesis : This method has been shown to significantly reduce reaction times while increasing yields compared to traditional methods. For example, the reaction of aryl-nitrile with hydroxylamine hydrochloride yielded high-purity oxazole derivatives in a fraction of the time .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets. Pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the molecular features and applications of the title compound with similar oxazole derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole C₉H₁₄N₂O 1-Methylcyclopropyl, 4,4-dimethyl 166.22 Intermediate in Rolipram synthesis
4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole C₁₂H₁₅NO o-Tolyl, 4,4-dimethyl 189.25 Ligand in coordination chemistry
2-(2-Methylphenyl)-4,5-dihydro-1,3-oxazole C₁₀H₁₁NO 2-Methylphenyl 161.20 Catalyst ligand precursor
4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole C₈H₁₅NO Propyl, 4,4-dimethyl 141.21 Organic synthesis intermediate
Etoxazole (2-(2,6-Difluorophenyl)-4-[2-ethoxy-4-(2-methyl-2-propanyl)phenyl]-...) C₂₁H₂₃F₂NO₂ Fluorine, ethoxy, tert-butyl 367.41 Insecticide (miticide)

Key Observations :

  • Substituent Effects : The 1-methylcyclopropyl group in the title compound introduces steric hindrance and electronic effects distinct from aryl (e.g., o-tolyl) or alkyl (e.g., propyl) substituents in analogues.
  • Molecular Weight : Derivatives with aromatic substituents (e.g., o-tolyl) exhibit higher molecular weights compared to alkyl-substituted variants.

Reactivity Differences :

  • The 1-methylcyclopropyl group in the title compound may enhance stability against ring-opening reactions compared to linear alkyl substituents.
  • Methyl substituent positions (e.g., L1 vs. L2) significantly influence catalytic activity. For example, L1-V complexes show higher ethylene polymerization activity due to optimal steric and electronic environments .

Crystallographic and Spectroscopic Data

  • Title Compound: Crystallizes in a monoclinic system (space group P2₁/c) with intermolecular contacts stabilizing chains along the b-axis .
  • L1-V Complex : NMR studies (¹H, ¹³C) confirm chelation via oxazole nitrogen atoms, with methyl groups influencing chemical shift anisotropy .

Biological Activity

4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17NOS
  • Molecular Weight : 199.31 g/mol
  • Boiling Point : Approximately 271.3 °C
  • Density : 1.20 g/cm³

These properties suggest that the compound may exhibit significant interactions with biological systems due to its structural characteristics.

Antimicrobial Properties

Research indicates that oxazole derivatives, including 4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole, possess notable antimicrobial activity. A study conducted by Sadek et al. demonstrated that various oxazole derivatives showed effective inhibition against a range of bacterial and fungal strains. The compound exhibited significant activity against Escherichia coli, Staphylococcus aureus, and Candida albicans at higher concentrations (200 µg/ml) .

CompoundE. coli (mm)S. aureus (mm)C. albicans (mm)
4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole121110
Ofloxacin1716
Ketoconazole30

This table illustrates the comparative antimicrobial efficacy of the compound against established antibiotics.

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored extensively. For instance, derivatives similar to 4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole have shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain derivatives exhibited IC50 values as low as 2.76 µM against ovarian cancer cells .

The biological activity of oxazole compounds is attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many oxazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : These compounds can modulate receptor activity, influencing pathways related to inflammation and cell proliferation.

Case Studies

  • Anticancer Studies : A derivative of 4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole was tested against a panel of human tumor cell lines. The study found that modifications to the oxazole scaffold improved selectivity and potency against renal cancer cells .
  • Antimicrobial Efficacy : In a comparative study involving various oxazole derivatives, the compound showed superior antimicrobial properties compared to traditional antibiotics like Ofloxacin and Ketoconazole .

Q & A

Q. What are the optimized synthetic routes for 4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursors such as amino alcohols with carbonyl derivatives. For example, refluxing in polar aprotic solvents (e.g., DMSO) under reduced pressure can enhance reaction efficiency . Systematic optimization includes:
  • Solvent selection : DMSO improves solubility of intermediates but may require careful distillation to avoid side reactions.
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) facilitate imine formation in analogous oxazole syntheses .
  • Temperature control : Reflux (e.g., 18 hours at 80–100°C) ensures complete cyclization while minimizing decomposition .
    Yield improvements (e.g., 65% in analogous triazole syntheses) can be achieved via iterative crystallization (water-ethanol mixtures) .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be applied to confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : Analyze diastereotopic protons in the 4,5-dihydrooxazole ring (δ ~4.5 ppm, AB coupling with J ≈ 9–14 Hz) and cyclopropane methyl groups (δ ~1.5 ppm, singlet) .
  • IR : Confirm oxazole C=N and C-O stretches (1600–1650 cm⁻¹ and 1200–1250 cm⁻¹, respectively) .
  • MS : High-resolution ESI-MS can verify molecular weight (e.g., m/z 205.25 for C₁₂H₁₅NO₂) .
  • X-ray crystallography : Monoclinic crystal systems (e.g., P21/n space group, a = 8.1495 Å, β = 91.3°) provide geometric validation of the dihydrooxazole ring and cyclopropane substituent .

Q. What safety protocols are recommended for handling 4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and self-contained breathing apparatus during firefighting (due to potential toxic fumes) .
  • Ventilation : Work in fume hoods to avoid inhalation of aerosols.
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at ≤25°C, away from oxidizing agents .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported crystallographic data for similar oxazole derivatives?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C-O = 1.36–1.42 Å) and angles (e.g., N-C-O = 105–110°) may arise from differences in refinement methods or crystal packing . To resolve these:
  • High-resolution data collection : Use synchrotron radiation for sub-Å precision.
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., H···O contacts at 2.78 Å) to identify packing effects .
  • DFT calculations : Validate experimental geometries against optimized structures (e.g., B3LYP/6-311+G(d,p)) .

Q. How do steric effects from the 1-methylcyclopropyl group influence the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : The cyclopropane ring introduces steric hindrance, limiting access to the oxazole’s electrophilic C2 position. Experimental approaches include:
  • Kinetic studies : Compare reaction rates with/without cyclopropane substituents (e.g., using substituted benzaldehydes) .
  • Computational modeling : Calculate transition-state energies (e.g., via Gaussian) to quantify steric barriers .
  • Substituent modification : Synthesize analogs with bulkier groups (e.g., phenyl vs. methyl) to assess steric thresholds .

Q. What computational methods are suitable for modeling the compound’s conformation, and how do they compare with experimental data?

  • Methodological Answer :
  • Molecular mechanics (MMFF94) : Predicts low-energy conformers but may underestimate torsional strain in the cyclopropane .
  • Density Functional Theory (DFT) : B3LYP/6-31G(d) accurately reproduces bond angles (e.g., β = 91.3° vs. experimental 91.305°) and dihedral angles .
  • MD simulations : Analyze solvent effects (e.g., ethanol) on conformational flexibility over nanosecond timescales .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

  • Methodological Answer :
  • Library synthesis : Prepare derivatives with varied substituents (e.g., halogens, methoxy) at the cyclopropane or oxazole positions .
  • Biological assays : Test antimicrobial activity (e.g., MIC against S. aureus) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters .
  • QSAR modeling : Use PLS regression to predict activity from descriptors like logP and polar surface area .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns, and how can isotopic labeling aid in analysis?

  • Methodological Answer :
  • Fragmentation ambiguity : The oxazole ring may cleave at C2-N or C4-O bonds, producing similar m/z fragments (e.g., 113.16 vs. 113.15) .
  • Isotopic labeling : Introduce ¹³C at the cyclopropane methyl group to track fragmentation pathways via mass shifts .
  • MS/MS validation : Use collision-induced dissociation (CID) to differentiate between isobaric ions .

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